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Compound of Interest

Compound Name: LL-K12-18

Cat. No.: B15543090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue LL-K12-18 with alternative

compounds, focusing on their mechanisms of action and performance data. The information is

intended for researchers, scientists, and drug development professionals.

Introduction to LL-K12-18
LL-K12-18 is a novel, potent, dual-site molecular glue designed to enhance the protein-protein

interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the

CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and

subsequent proteasomal degradation of Cyclin K, a regulatory partner of CDK12.[1][2][3][4] The

degradation of Cyclin K inhibits the transcriptional activity of the CDK12-Cyclin K complex,

which is implicated in the expression of genes involved in the DNA damage response (DDR)

and other cellular processes. This mechanism has shown anti-proliferative effects in tumor

cells.[1][2][3][4]

It is important to note that the detailed characterization of LL-K12-18's mechanism of action

currently originates from a single primary research publication. Independent verification of

these findings by other research groups has not yet been identified in the public domain.
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This section compares LL-K12-18 with its precursor, SR-4835, and other compounds known to

affect the CDK12-Cyclin K complex, including the molecular glue CR8 and the covalent

inhibitor THZ531.

Quantitative Performance Data
The following table summarizes the key performance metrics for LL-K12-18 and its

comparators.
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Compoun
d

Type Target(s)

EC50
(Cyclin K
Degradati
on)

DC50
(Cyclin K
Degradati
on)

IC50
(Kinase
Inhibition
)

Key
Features

LL-K12-18

Dual-Site

Molecular

Glue

CDK12-

DDB1

interaction

0.37 nM

(MDA-MB-

231 cells)

[1][2][3]

0.38 nM[1] -

Significantl

y

enhanced

potency

over SR-

4835.[1]

SR-4835

Single-Site

Molecular

Glue

CDK12-

DDB1

interaction

~30 nM

(MDA-MB-

231 cells)

~19 nM

CDK12: 99

nM,

CDK13:

4.9 nM

Precursor

to LL-K12-

18.

CR8
Molecular

Glue

CDK12-

DDB1

interaction

- -
Broad CDK

inhibition

Induces

Cyclin K

degradatio

n by

bridging

CDK12

and DDB1.

[5][6][7][8]

[9]

THZ531
Covalent

Inhibitor

CDK12,

CDK13
- -

CDK12:

158 nM,

CDK13: 69

nM[10][11]

[12][13]

Covalently

binds to

CDK12

and

CDK13,

does not

primarily

act as a

molecular

glue for

degradatio

n.[14]
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Dinaciclib
Pan-CDK

Inhibitor

Multiple

CDKs
- -

Broad CDK

inhibition

Can be

converted

into a

Cyclin K

degrader

through

chemical

modificatio

n.[15][16]

[17][18][19]

EC50 (Half-maximal effective concentration) and DC50 (Half-maximal degradation

concentration) values are measures of potency. A lower value indicates higher potency. IC50

(Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a

specific biological or biochemical function.

Mechanism of Action: Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for LL-K12-18 and its

alternatives.

LL-K12-18: Dual-Site Molecular Glue
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Caption: Mechanism of LL-K12-18 as a dual-site molecular glue.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acschembio.3c00616
https://pubs.rsc.org/en/content/articlelanding/2025/cb/d4cb00190g
https://pmc.ncbi.nlm.nih.gov/articles/PMC10804372/
https://pubmed.ncbi.nlm.nih.gov/38193430/
https://www.scilit.com/publications/cda80c76051df4c586e32a85ccc236e4
https://www.benchchem.com/product/b15543090?utm_src=pdf-body
https://www.benchchem.com/product/b15543090?utm_src=pdf-body-img
https://www.benchchem.com/product/b15543090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SR-4835/CR8: Single-Site Molecular Glue

THZ531: Covalent Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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